molecular formula C8H8N4S B1419614 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide CAS No. 1193389-99-9

2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide

Cat. No.: B1419614
CAS No.: 1193389-99-9
M. Wt: 192.24 g/mol
InChI Key: FTVJXALHBNWTDO-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2 and a carbothioamide (-C(S)NH₂) group at position 4. The substitution pattern on the pyrazolo[1,5-a]pyrimidine core critically influences bioactivity, solubility, and target selectivity, making comparative studies essential for drug development.

Properties

IUPAC Name

2-methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-5-2-7-10-3-6(8(9)13)4-12(7)11-5/h2-4H,1H3,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVJXALHBNWTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230030
Record name 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-99-9
Record name 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193389-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which is known for its potential as a therapeutic agent against various diseases, including cancer and bacterial infections.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazolo ring fused to a pyrimidine ring with a carbothioamide functional group. Its molecular formula is C7H8N4SC_7H_8N_4S, and it has a molecular weight of approximately 180.23 g/mol. The presence of the methyl group and the thioamide functionality contributes to its unique biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of this compound showed potent inhibition against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Derivative AMCF-7 (Breast)5.2CDK inhibition
Derivative BA549 (Lung)3.8Apoptosis induction
Derivative CHeLa (Cervical)4.5Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. A study reported its effectiveness against Mycobacterium tuberculosis, where it exhibited low cytotoxicity while maintaining potent activity.

Case Study: Antitubercular Activity

A focused library of analogues based on the pyrazolo[1,5-a]pyrimidine scaffold was synthesized and screened for antitubercular activity. The results indicated that certain derivatives had minimal inhibitory concentrations (MIC) in the low micromolar range against Mtb H37Rv strains.

Table 2: Antitubercular Activity of Analogues

CompoundMIC (µg/mL)Cytotoxicity (HepG2)Mechanism
Compound 10.9>100Unknown
Compound 21.2>100Unknown
Compound 30.5>100Unknown

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific targets within cells:

  • CDK Inhibition : By inhibiting cyclin-dependent kinases, the compound disrupts cell cycle progression, leading to apoptosis in cancer cells.
  • Interaction with Mycobacterial Targets : The compound may interfere with metabolic pathways critical for the survival of Mtb, though further studies are needed to elucidate these pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (Position) Key Functional Group Biological Activity/Application Reference(s)
This compound (hypothetical) -CH₃ (2), -C(S)NH₂ (6) Carbothioamide Potential kinase inhibition, antimicrobial (inferred from analogs) N/A
Anagliptin (2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide derivative) -CH₃ (2), -C(O)NH-(linker) (6) Carboxamide DPP-4 inhibition (Type 2 diabetes)
7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid -CH₃ (2), -NH₂ (7), -COOH (6) Carboxylic acid Intermediate for antitumor agents
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid -Cl (3), -CH₃ (6), -COOH (2) Carboxylic acid Anticancer research (structural analog)
2-(Methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid -CH₂OCH₃ (2), -COOH (6) Carboxylic acid Kinase inhibition (hypothetical)
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Triazole ring fusion, -C(O)NH₂ (6) Carboxamide Antiproliferative (cancer cell lines)

Key Differences in Bioactivity

  • Carbothioamide vs. For example, Anagliptin’s carboxamide group is critical for DPP-4 inhibition, but the carbothioamide analog could exhibit altered pharmacokinetics or off-target effects .
  • Antiproliferative Activity : Triazolo[1,5-a]pyrimidine carboxamides (e.g., compounds 5a–v ) demonstrated significant antiproliferative effects against cancer cell lines (IC₅₀ = 0.12–8.67 μM), attributed to their planar bicyclic structure and hydrogen-bonding capacity . The pyrazolo[1,5-a]pyrimidine carbothioamide, with its sulfur atom, might exhibit similar or enhanced activity due to increased electron-withdrawing effects.
  • Antifungal and Antimicrobial Activity : Pyrazolo[1,5-a]pyrimidine derivatives with hydroxyl and fluorine substituents (e.g., 3a–3c ) showed antifungal activity against phytopathogens, suggesting that electron-withdrawing groups enhance bioactivity . Carbothioamide’s sulfur atom could mimic such effects.

Research Findings and Implications

  • DPP-4 Inhibition : Anagliptin’s 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide moiety binds selectively to the DPP-4 active site, with the carboxamide forming critical hydrogen bonds . Carbothioamide derivatives may require structural optimization to maintain this interaction.
  • Anticancer Potential: Triazolo[1,5-a]pyrimidine carboxamides inhibited cancer cell proliferation via kinase modulation . The carbothioamide’s sulfur atom could enhance binding to cysteine-rich kinase domains, offering a new avenue for drug design.
  • Antifungal Activity : Substituents like halogens or hydroxy groups on the pyrazolo[1,5-a]pyrimidine core correlate with antifungal efficacy . Carbothioamide derivatives should be evaluated for similar or synergistic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide
Reactant of Route 2
Reactant of Route 2
2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide

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